N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide
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Overview
Description
N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiazoloquinazolinones. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazolinone core, along with various functional groups such as a fluorophenyl group and an ethylacetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminoacetophenones with iso(thio)cyanates, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group and thiazole ring can enhance its binding affinity and specificity towards certain targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide include other thiazoloquinazolinones and fluorophenyl derivatives. Examples include:
- 4-difluoromethyl quinazolinones
- 4-fluoromethyl quinazolinones
- Ethyl 4-fluorobenzoylacetate
- N-(4-fluorophenyl)-2-bromobenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the thiazole ring fused to the quinazolinone core, along with the fluorophenyl and ethylacetamide moieties, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H20FN3O2S2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-ethyl-2-[3-(3-fluorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H20FN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3 |
InChI Key |
BDXBGTIAKHQYQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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